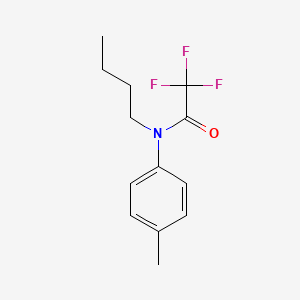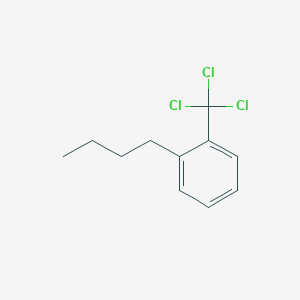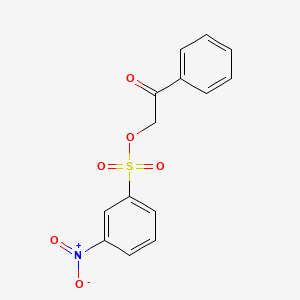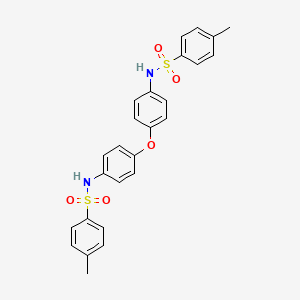![molecular formula C14H26O3 B14301075 2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one CAS No. 116548-96-0](/img/structure/B14301075.png)
2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one is an organic compound that belongs to the class of substituted cyclohexanones It is characterized by a cyclohexanone ring substituted with a hexyl chain and a hydroxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 1-bromohexane in the presence of a base to form 1-hexylcyclohexanone. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to introduce the hydroxyethoxy group, yielding the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes or receptors. The hexyl chain and cyclohexanone ring contribute to the compound’s overall hydrophobicity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler analog without the hexyl and hydroxyethoxy groups.
2-Cyclohexen-1-one: An enone with a double bond in the cyclohexanone ring.
1-Hexylcyclohexanone: Lacks the hydroxyethoxy group but has a similar hexyl chain.
Propiedades
Número CAS |
116548-96-0 |
|---|---|
Fórmula molecular |
C14H26O3 |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
2-[1-(2-hydroxyethoxy)hexyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-9-14(17-11-10-15)12-7-5-6-8-13(12)16/h12,14-15H,2-11H2,1H3 |
Clave InChI |
AJQPVFOOZDDASY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C1CCCCC1=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one](/img/structure/B14300993.png)


![3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate](/img/structure/B14301024.png)

![2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14301043.png)

![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)


![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)



